
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This specific sequence of amino acids can be of interest in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of specific amino acid residues.
Reduction: Reduced forms of oxidized residues.
Applications De Recherche Scientifique
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate relationships.
Pharmacology: Investigating potential therapeutic effects and drug development.
Medicinal Chemistry: Designing peptide-based drugs and understanding their mechanisms of action.
Industry: Developing peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The exact molecular targets and pathways involved would require specific experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine: Another peptide with a similar sequence but different amino acid composition.
Glycyl-L-prolyl-L-glutamate: A shorter peptide with different biological activities.
Uniqueness
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological properties and potential therapeutic applications compared to other peptides.
Propriétés
Numéro CAS |
776304-60-0 |
|---|---|
Formule moléculaire |
C36H63N9O10 |
Poids moléculaire |
781.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H63N9O10/c1-6-21(4)29(43-32(50)26-13-9-15-44(26)28(48)18-38)33(51)41-24(17-20(2)3)35(53)45-16-10-12-25(45)31(49)39-19-27(47)42-30(22(5)46)34(52)40-23(36(54)55)11-7-8-14-37/h20-26,29-30,46H,6-19,37-38H2,1-5H3,(H,39,49)(H,40,52)(H,41,51)(H,42,47)(H,43,50)(H,54,55)/t21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
Clé InChI |
UTIAPMHXFZARFQ-WELYWRLKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





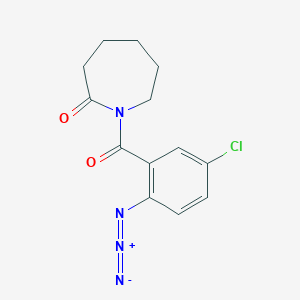
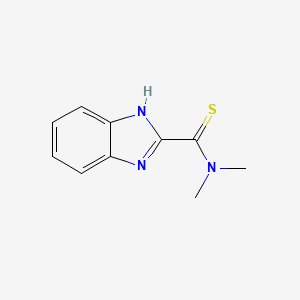
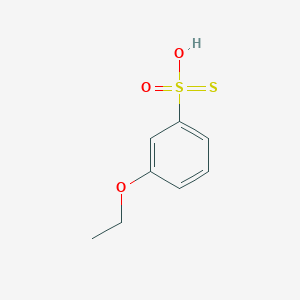
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
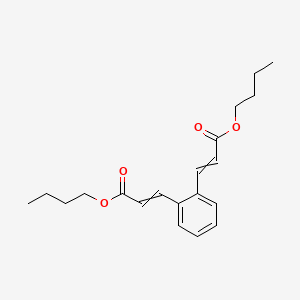
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
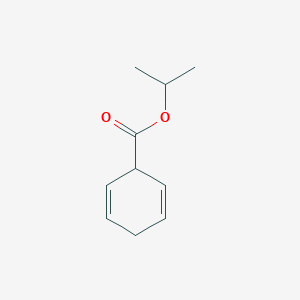
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
